Resminostat (also known as RAS2410 or 4SC-201) is a novel, orally bioavailable, small molecule inhibitor of histone deacetylases (HDACs) [, , ]. It exhibits inhibitory activity against HDACs belonging to classes I, IIb, and IV, with a particular potency for HDACs 1, 2, 3, and 6 [, , , , ]. Resminostat's primary role in scientific research stems from its ability to alter gene expression by inhibiting HDACs, making it a valuable tool for investigating epigenetic mechanisms in various biological processes and disease models, including cancer [, , , , ].
Resminostat was developed by the German pharmaceutical company 4SC and has received orphan drug designation from the U.S. Food and Drug Administration for the treatment of hepatocellular carcinoma. It functions by inhibiting HDACs, which are enzymes involved in the removal of acetyl groups from histones, leading to a more compact chromatin structure and reduced gene expression associated with tumor suppression .
The synthesis of resminostat involves several key steps that typically utilize commercially available starting materials. While specific proprietary methods may not be publicly detailed, general approaches to synthesizing HDAC inhibitors like resminostat often include:
Specific reaction conditions (temperature, solvent choice, reaction time) and yields for each step would depend on the detailed synthetic pathway employed by researchers or manufacturers.
Resminostat's molecular structure is characterized by a hydroxamic acid functional group, which is pivotal for its interaction with HDAC enzymes. The compound can be represented by the following structural formula:
The presence of a hydroxamic acid moiety allows resminostat to effectively coordinate with metal ions in the active site of HDACs, thereby inhibiting their enzymatic activity. The spatial arrangement of atoms contributes to its binding affinity and selectivity towards different HDAC isoforms .
Resminostat participates in various chemical reactions that can be summarized as follows:
The mechanism of action for resminostat involves several key pathways:
Resminostat exhibits several important physical and chemical properties:
These properties are critical for determining appropriate dosage forms and delivery methods in clinical settings .
Resminostat has several scientific applications primarily focused on oncology:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6